1-Bromo-4-octylbenzene
Overview
Description
1-Bromo-4-octylbenzene is an organic compound with the molecular formula C14H21Br. It is a derivative of benzene, where a bromine atom is substituted at the para position of the benzene ring, and an octyl group is attached to the same ring. This compound is known for its applications in organic synthesis and material science.
Scientific Research Applications
1-Bromo-4-octylbenzene has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is employed in the preparation of liquid crystals and other advanced materials.
Pharmaceutical Research: It serves as a building block for the synthesis of potential drug candidates.
Chemical Biology: It is used in the study of biological systems and the development of bioactive compounds.
Mechanism of Action
Target of Action
The primary target of 1-Bromo-4-octylbenzene is the benzene ring in organic compounds . The benzene ring is a key component of many organic compounds and plays a crucial role in their chemical reactions .
Mode of Action
This compound interacts with its targets through a process known as electrophilic aromatic substitution . This process involves two steps:
- In the first, slow or rate-determining step, the electrophile (in this case, the bromine atom) forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that the compound can participate in reactions involving carbocation intermediates, such as s n 1 and e1 reactions of alkyl halides, and brønsted acid addition reactions of alkenes .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which could influence its bioavailability.
Result of Action
The result of this compound’s action is the formation of a substituted benzene ring . This can lead to the creation of new organic compounds with potential applications in various fields, such as pharmaceuticals and materials science.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by temperature, as its reactions involve the formation and stabilization of charged intermediates . Additionally, the compound should be stored in a dry environment to maintain its stability .
Safety and Hazards
1-Bromo-4-octylbenzene is associated with certain hazards. It has been classified with the signal word “Warning” and the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .
Biochemical Analysis
Biochemical Properties
1-Bromo-4-octylbenzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to participate in free radical bromination and nucleophilic substitution reactions . The compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The nature of these interactions often involves the formation of reactive intermediates that can further react with other biomolecules, leading to a cascade of biochemical events.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, thereby affecting downstream cellular responses. For instance, it can alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and function . Additionally, this compound can induce apoptosis in certain cell types by disrupting mitochondrial function and triggering cell death pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the formation of covalent bonds with biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit the activity of enzymes involved in DNA repair, thereby increasing the susceptibility of cells to DNA damage . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including persistent changes in gene expression and metabolic activity . These temporal effects are crucial for understanding the long-term impact of the compound on biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can induce toxic effects, including liver and kidney damage . Studies have shown that there is a threshold dose beyond which the adverse effects become pronounced. It is essential to determine the safe dosage range to minimize toxicity while achieving the desired biochemical effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and altering the levels of key metabolites. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound is often localized to the endoplasmic reticulum and mitochondria, where it can interact with key enzymes and proteins involved in cellular metabolism . Additionally, post-translational modifications and targeting signals can direct this compound to specific cellular compartments, affecting its biochemical properties and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-octylbenzene can be synthesized through the bromination of 4-octylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the para position.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-octylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Coupling Reactions: It can undergo coupling reactions such as Suzuki coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Reduction Reactions: The bromine atom can be reduced to form 4-octylbenzene using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents such as ethanol or water.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).
Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution Reactions: Products like 4-octylphenol, 4-octylbenzonitrile, or 4-octylaniline.
Coupling Reactions: Biaryl compounds with various functional groups.
Reduction Reactions: 4-octylbenzene.
Comparison with Similar Compounds
1-Bromo-4-methylbenzene: Similar structure but with a methyl group instead of an octyl group.
1-Bromo-4-ethylbenzene: Similar structure but with an ethyl group instead of an octyl group.
1-Bromo-4-hexylbenzene: Similar structure but with a hexyl group instead of an octyl group.
Uniqueness: 1-Bromo-4-octylbenzene is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications in material science and organic synthesis.
Properties
IUPAC Name |
1-bromo-4-octylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Br/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZQSVXPBCINJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50199514 | |
Record name | p-Bromophenyloctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50199514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51554-93-9 | |
Record name | p-Bromophenyloctane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051554939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Bromophenyloctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50199514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-4-n-octylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-bromo-4-octylbenzene in the synthesis of mixed aryl-alkyl organotin compounds?
A1: this compound serves as a starting material for introducing the p-octylphenyl group into the target organotin compounds. The synthesis involves a two-step process:
Q2: Are there any structural characterization details available for the synthesized organotin compounds, specifically (p-octylphenyl)dimethyltin chloride?
A2: While the abstract doesn't provide specific spectroscopic data for (p-octylphenyl)dimethyltin chloride, it mentions that the research includes complete 1H, 13C, and 119Sn NMR spectroscopic data for all synthesized compounds []. This information would be valuable for confirming the structure and purity of the target organotin compounds. Additionally, the research presents a single-crystal X-ray structural analysis of (p-tert-butylphenyl)dimethyltin chloride, a closely related compound, which offers insights into the potential structural features of (p-octylphenyl)dimethyltin chloride, particularly regarding the pentacoordinate tin center and the arrangement of chlorine atoms [].
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